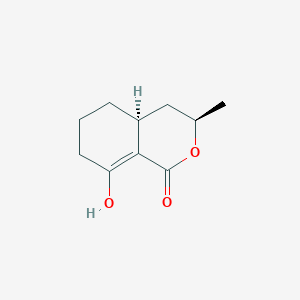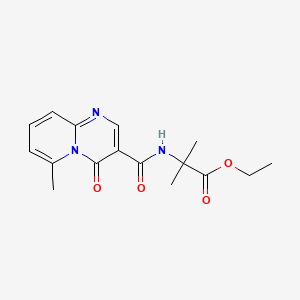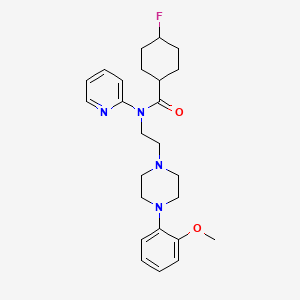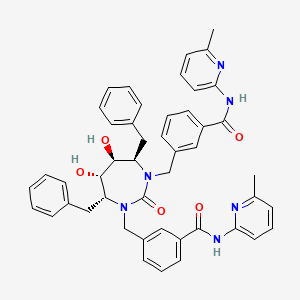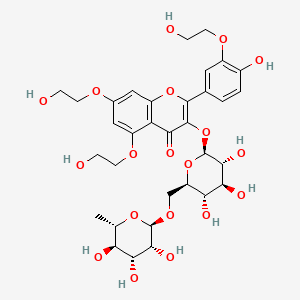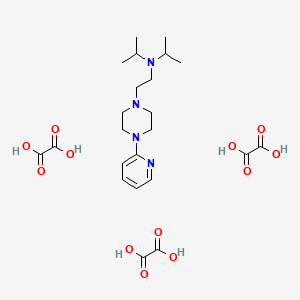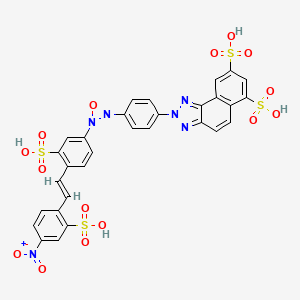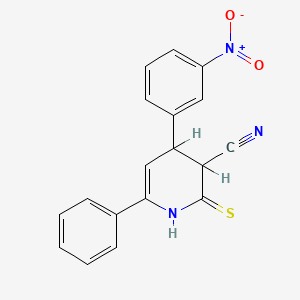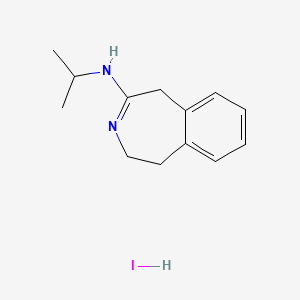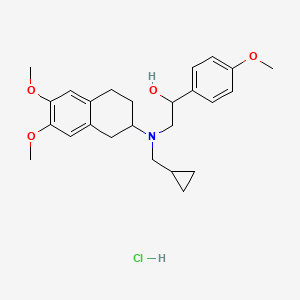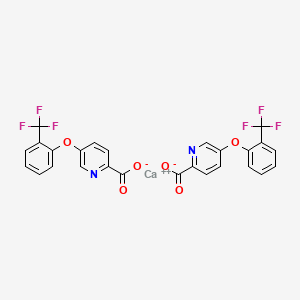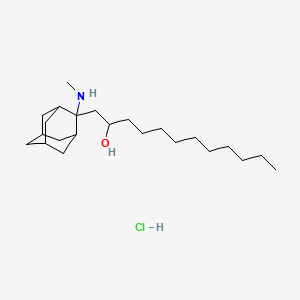
M8WF8C2Awx
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3’-Hydroxy-4’-Methoxyflurbiprofen (M8WF8C2Awx) is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). It is characterized by the presence of a hydroxy group at the 3’ position and a methoxy group at the 4’ position on the flurbiprofen molecule. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-4’-Methoxyflurbiprofen involves several steps:
Ring Opening: Sassafras oil, methanol, and an alkaline reagent react to form a phenol potassium salt solution.
Etherification: The potassium phenolate solution reacts with an excess of a methylating agent to produce mixed ether.
Hydrolysis: The mixed ether undergoes hydrolysis with alcohol, water, and a catalyst to yield a hydrolysis oil phase.
Esterification: The hydrolyzed oil phase reacts with acetic anhydride to form an acetyl intermediate product.
Industrial Production Methods: Industrial production of 3’-Hydroxy-4’-Methoxyflurbiprofen typically involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The use of chiral-phase high-performance liquid chromatography (HPLC) is common for the separation and purification of the enantiomers .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Hydroxy-4’-Methoxyflurbiprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’,4’-dihydroxyflurbiprofen.
Reduction: Reduction reactions can convert the compound back to its parent flurbiprofen.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.
Major Products:
Oxidation: 3’,4’-Dihydroxyflurbiprofen.
Reduction: Flurbiprofen.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3’-Hydroxy-4’-Methoxyflurbiprofen has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of hydroxy and methoxy substitutions on the flurbiprofen molecule.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3’-Hydroxy-4’-Methoxyflurbiprofen is similar to that of flurbiprofen. It exerts its effects through the reversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain .
Comparación Con Compuestos Similares
Flurbiprofen: The parent compound, used as an NSAID.
4’-Hydroxyflurbiprofen: Another metabolite of flurbiprofen with similar properties.
3’,4’-Dihydroxyflurbiprofen: An oxidation product of 3’-Hydroxy-4’-Methoxyflurbiprofen.
Uniqueness: 3’-Hydroxy-4’-Methoxyflurbiprofen is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s solubility, reactivity, and pharmacokinetics, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
124027-42-5 |
|---|---|
Fórmula molecular |
C16H15FO4 |
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
(2R)-2-[3-fluoro-4-(3-hydroxy-4-methoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15FO4/c1-9(16(19)20)10-3-5-12(13(17)7-10)11-4-6-15(21-2)14(18)8-11/h3-9,18H,1-2H3,(H,19,20)/t9-/m1/s1 |
Clave InChI |
GOMCTEVDJGVPBD-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


